molecular formula C20H19ClFN3O B2459783 2-chloro-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]quinoline-4-carboxamide CAS No. 1118799-35-1

2-chloro-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]quinoline-4-carboxamide

Cat. No. B2459783
CAS RN: 1118799-35-1
M. Wt: 371.84
InChI Key: YATPVRSDSYEVQX-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]quinoline-4-carboxamide” is a chemical compound with the CAS Number: 87864-14-0 . It has a molecular weight of 305.81 . The compound is solid in physical form .


Molecular Structure Analysis

The compound has the linear formula C16H20ClN3O . The InChI code for the compound is 1S/C16H20ClN3O/c1-3-20(4-2)10-9-18-16(21)13-11-15(17)19-14-8-6-5-7-12(13)14/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21) .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It should be stored in an inert atmosphere at room temperature .

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with the compound are H302-H315-H319-H332-H335 . Precautionary measures include P261-P280-P305+P351+P338 .

Future Directions

While specific future directions for this compound are not available in the retrieved data, it’s worth noting that compounds like this are often used in the synthesis of pharmaceuticals and high-value specialty chemicals . Therefore, future research could potentially explore these areas further.

properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O/c1-25(2)18(13-6-5-7-14(22)10-13)12-23-20(26)16-11-19(21)24-17-9-4-3-8-15(16)17/h3-11,18H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATPVRSDSYEVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=NC2=CC=CC=C21)Cl)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]quinoline-4-carboxamide

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